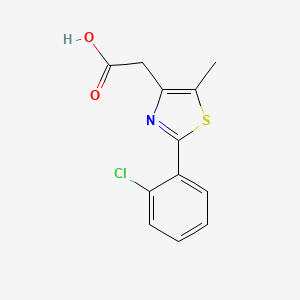
4-Thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl-
Vue d'ensemble
Applications De Recherche Scientifique
Synthesis and Characterization
A study by Ali et al. (2002) focused on synthesizing and characterizing organotin(IV) derivatives of a compound closely related to 4-thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl-, using various techniques like NMR, mass spectrometry, and thermal analysis. This research highlights the compound's potential in the field of inorganic chemistry and materials science (Ali et al., 2002).
Biological Significance
The same study by Ali et al. (2002) also tested the synthesized compounds for antibacterial and antifungal activities, suggesting the relevance of 4-thiazoleacetic acid derivatives in developing new antimicrobial agents (Ali et al., 2002).
Antimicrobial Agents
Sah et al. (2014) synthesized formazans from a Mannich base of a compound similar to 4-thiazoleacetic acid, 2-(2-chlorophenyl)-5-methyl-, and evaluated their antimicrobial activity. This research emphasizes the compound's potential use in creating new antimicrobial agents (Sah et al., 2014).
Antiviral Activity
Chen et al. (2010) conducted a study on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid. This study indicates potential antiviral applications, particularly against tobacco mosaic virus, suggesting a role for 4-thiazoleacetic acid derivatives in antiviral research (Chen et al., 2010).
Macrocyclic Complex Synthesis
Ma and Sun (2004) reported the self-assembly synthesis of a novel macrocyclic complex involving 2-mercapto-4-methyl-5-thiazoleacetic acid. This research presents the compound's application in the field of supramolecular chemistry and the synthesis of complex molecular structures (Ma & Sun, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-10(6-11(15)16)14-12(17-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPUDEKMWVLDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




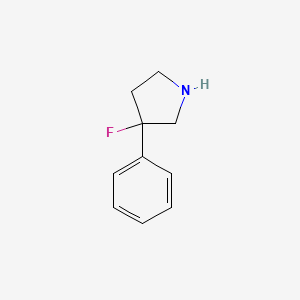
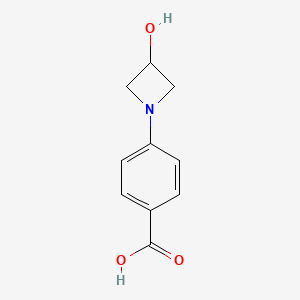

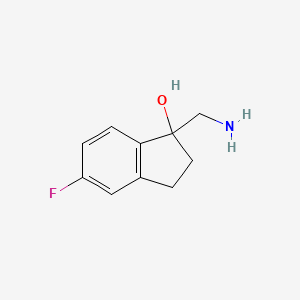
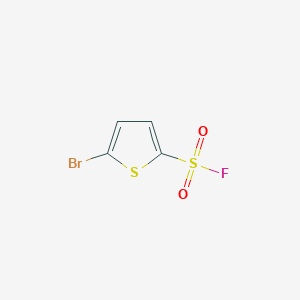

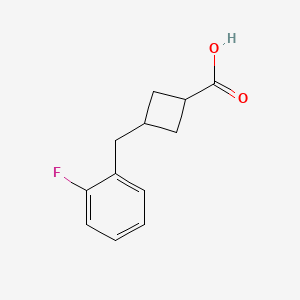


![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1446657.png)
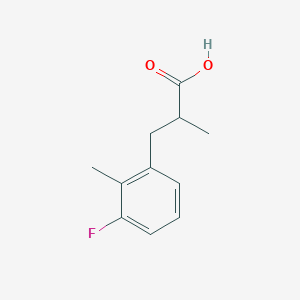
![3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1446660.png)
